molecular formula C9H8F2O3 B14020900 4-Ethoxy-2,5-difluorobenzoic acid

4-Ethoxy-2,5-difluorobenzoic acid

Cat. No.: B14020900
M. Wt: 202.15 g/mol
InChI Key: BZNRQAQBSVMJOB-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of 4-Ethoxy-2,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Ethoxy-2,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and difluoro groups influence its reactivity and binding properties, making it a valuable compound for studying various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 4-Ethoxy-2,3-difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid
  • 2,4-Difluorobenzoic acid

Comparison: 4-Ethoxy-2,5-difluorobenzoic acid is unique due to the specific positioning of the ethoxy and difluoro groups, which influence its chemical properties and reactivity.

Biological Activity

4-Ethoxy-2,5-difluorobenzoic acid is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its role in various therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10F2O2
  • IUPAC Name : this compound

The compound features an ethoxy group at the para position and two fluorine atoms at the ortho positions of the benzoic acid moiety. This unique substitution pattern may influence its biological activity by altering its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the introduction of ethoxy and fluorine substituents on a benzoic acid backbone. Common synthetic routes include:

  • Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce fluorine atoms.
  • Esterification : Reacting 4-hydroxy-2,5-difluorobenzoic acid with ethyl iodide or other ethylating agents.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and related compounds:

  • In Vitro Studies : The compound exhibits moderate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be a viable candidate for developing new antibacterial agents.
Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus25
Bacillus cereus30

These findings indicate that the compound's structural characteristics contribute to its efficacy as an antimicrobial agent.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and HepG2 (liver cancer).
Concentration (µM)A549 Viability (%)HepG2 Viability (%)
108590
507075
1005060

The results indicate a dose-dependent cytotoxic effect, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Membrane Disruption : Its lipophilic properties may allow it to integrate into cellular membranes, disrupting their integrity.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of difluorobenzoic acids showed enhanced antibacterial properties when compared to standard antibiotics like ampicillin. The structural modifications in compounds like this compound were crucial for improving their efficacy against resistant strains .
  • Cytotoxicity against Cancer Cells : Research indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting promising therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions at the benzoic acid ring can significantly affect both antimicrobial and anticancer activities. This highlights the importance of continued research into optimizing these compounds for better therapeutic outcomes .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

4-ethoxy-2,5-difluorobenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

BZNRQAQBSVMJOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

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